molecular formula C30H42O7 B600722 Cucurbitacin I CAS No. 28580-39-4

Cucurbitacin I

Cat. No. B600722
CAS RN: 28580-39-4
M. Wt: 514.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin I is a cucurbitacin that is 9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5,23-triene substituted by hydroxy groups at positions 2, 16, 20 and 25 and oxo groups at positions 1, 11 and 22. It has a role as a plant metabolite and an antineoplastic agent. It is a cucurbitacin and a tertiary alpha-hydroxy ketone.
Cucurbitacin I is a natural product found in Bryonia alba, Cucumis sativus, and other organisms with data available.

Scientific Research Applications

Impact on Cellular Structures and Processes

Cucurbitacin I has been recognized for its ability to induce the co-aggregation of actin with phospho-myosin II. This phenomenon likely results from the stimulation of the Rho/ROCK pathway and the direct inhibition of LIMKinase, influencing cell migration, division, and eventually leading to apoptosis. Understanding this process helps to elucidate the impact of cucurbitacins on signal transduction and actin dynamics, offering new perspectives for its use as a drug candidate in cancer research (Sari-Hassoun et al., 2016).

Modulation of Immune Response

Cucurbitacin IIb, another compound in the cucurbitacin family, exhibits anti-inflammatory activity by modulating multiple cellular behaviors of mouse lymphocytes. It inhibits lymphocyte proliferation, arrests cell cycle, suppresses surface expression of activation markers, and attenuates cytokine production. These actions are mechanistically supported by the suppression of the JNK and Erk1/2 phosphorylation and the blockage of NF-κB (p65) nuclear translocation, highlighting cucurbitacin's potential in modulating adaptive immune responses (Wang et al., 2014).

Anticancer Properties and Molecular Targets

Cucurbitacin and its derivatives, known for their potent pharmacological properties including antitumor, anti-inflammatory, and hepatoprotective effects, have been identified to have several molecular targets such as fibrous-actin, signal transducer and activator of transcription 3, and cyclooxygenase-2. The anticancer effects of cucurbitacins are significant, and their potential as drug candidates in cancer therapy is supported by their ability to interfere with critical cellular processes and signaling pathways involved in cancer cell proliferation, survival, invasion, and migration (Chen et al., 2012).

Pharmacokinetic Profiling

Pharmacokinetic profiling of cucurbitacins is crucial for understanding their therapeutic potential. The interactions of cucurbitacins E and I with human and rat serum albumins have been studied using surface plasmon resonance and circular dichroism spectroscopy. These studies provide insights into the binding affinities of cucurbitacins with blood carrier proteins, which is essential for assessing their distribution volumes and translating pharmacokinetic data across species (Fabini et al., 2016).

Antiangiogenic Activity

Cucurbitacin-I exhibits antiangiogenic activity by inhibiting the proliferation, invasion, migration, and tubule formation of endothelial cells. It notably inhibits the phosphorylation of key regulators of endothelial cell function and angiogenesis, such as vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. These findings suggest cucurbitacin-I's potential role in cancer treatment by inhibiting angiogenesis, an essential process for tumor growth and metastasis (Kim & Kim, 2015).

properties

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015546
Record name Cucurbitacin I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin I

CAS RN

2222-07-3
Record name Cucurbitacin I
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Record name Cucurbitacin I
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Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
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Record name CUCURBITACIN I
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